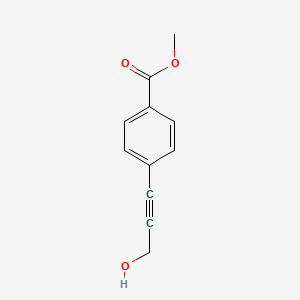

Methyl 4-(3-hydroxyprop-1-ynyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-hydroxyprop-1-ynyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7,12H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLBWNWKBXCHKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403410 | |

| Record name | methyl 4-(3-hydroxyprop-1-ynyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61266-36-2 | |

| Record name | methyl 4-(3-hydroxyprop-1-ynyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(3-hydroxyprop-1-ynyl)benzoate (CAS 61266-36-2)

Introduction

Methyl 4-(3-hydroxyprop-1-ynyl)benzoate is a bifunctional organic molecule of significant interest to the synthetic and medicinal chemistry communities. Its structure incorporates a methyl benzoate moiety linked to a propargyl alcohol via a rigid alkyne linker. This unique arrangement of functional groups—an ester, a terminal alkyne, and a primary alcohol—makes it a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its known properties, a detailed, field-proven protocol for its synthesis via Sonogashira coupling, and insights into its potential applications in drug discovery and materials science.

Molecular Identity and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. The fundamental properties of this compound are summarized below. It is important to note that while basic identifiers are well-documented, experimental physical data such as melting and boiling points are not widely reported in the public domain.

Core Identifiers

The compound is unambiguously identified by the following descriptors[1][2][3]:

-

IUPAC Name: this compound

-

CAS Number: 61266-36-2

-

Molecular Formula: C₁₁H₁₀O₃

-

SMILES: COC(=O)C1=CC=C(C=C1)C#CCO

-

InChIKey: QFLBWNWKBXCHKS-UHFFFAOYSA-N

Physicochemical Data Summary

The following table summarizes the key physicochemical properties. Computed values are provided where experimental data is unavailable.

| Property | Value | Source |

| Molecular Weight | 190.20 g/mol | [1][2][3] |

| Appearance | White to off-white solid (presumed) | General observation for similar compounds |

| Boiling Point | No data available | [4] |

| Melting Point | No data available | - |

| Solubility | No experimental data available. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone based on its structure. | - |

| XLogP3 (Computed) | 1.8 | [1] |

The computed XLogP3 value of 1.8 suggests a moderate degree of lipophilicity, indicating that the molecule possesses a balance of hydrophobic (aromatic ring) and hydrophilic (hydroxyl, ester) character.[1]

Molecular Structure Diagram

The 2D structure of the molecule highlights the key functional groups.

Caption: 2D Structure of this compound.

Synthesis Protocol: Palladium-Catalyzed Sonogashira Coupling

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and reliable synthetic route can be designed based on well-established palladium-catalyzed cross-coupling reactions. The Sonogashira coupling between an aryl halide and a terminal alkyne is the most logical and efficient method. The following protocol is adapted from a closely related synthesis of methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate and represents a field-proven approach.[5]

Causality and Experimental Design

The Sonogashira reaction is chosen for its high efficiency and functional group tolerance. The mechanism involves a dual-catalyst system:

-

Palladium Catalyst (e.g., PdCl₂(PPh₃)₂): The primary catalyst that facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product.

-

Copper(I) Co-catalyst (e.g., CuI): Activates the terminal alkyne by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Amine Base (e.g., Triethylamine, Diethylamine): Acts as both a solvent and a base to neutralize the hydrogen halide byproduct, regenerating the active catalytic species.

-

Phosphine Ligand (e.g., PPh₃): Stabilizes the palladium center and modulates its reactivity.

Reaction Scheme

Sources

Physical and chemical properties of Methyl 4-(3-hydroxyprop-1-ynyl)benzoate

An In-depth Technical Guide to Methyl 4-(3-hydroxyprop-1-ynyl)benzoate

Introduction: Unveiling a Versatile Heterobifunctional Building Block

This compound is a unique organic molecule that presents a compelling scaffold for researchers in drug discovery, medicinal chemistry, and materials science. Its structure is characterized by a rigid 1,4-disubstituted benzene ring, which provides a stable and predictable core. What makes this compound particularly valuable is its heterobifunctional nature: it possesses a terminal primary alcohol and a methyl ester at opposing ends of the aromatic ring, bridged by a propargyl (prop-1-ynyl) linker.

This arrangement of functional groups—an alcohol for derivatization or hydrogen bonding, an alkyne for coupling reactions (such as click chemistry), and an ester that can be hydrolyzed to a carboxylic acid—makes this compound a highly versatile building block. It serves as a linchpin for constructing more complex molecular architectures, acting as a linker in targeted therapies like Proteolysis Targeting Chimeras (PROTACs), or as a monomer unit in the synthesis of novel polymers and functional materials. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its potential applications.

Physicochemical and Structural Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61266-36-2 | [1] |

| Molecular Formula | C₁₁H₁₀O₃ | [2] |

| Molecular Weight | 190.19 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | (Predicted) White to off-white solid | |

| XLogP3 (Lipophilicity) | 1.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 46.5 Ų | [2] |

| Exact Mass | 190.062994177 Da | [2] |

For context, related aromatic esters such as Methyl 4-(hydroxymethyl)benzoate and Methyl 4-formylbenzoate are crystalline solids with melting points of 47-50 °C and ~60-62 °C, respectively.[3] This suggests that the title compound is also likely to be a solid at room temperature.

Synthesis Protocol: A Palladium/Copper-Catalyzed Approach

The most efficient and widely adopted method for synthesizing aryl alkynes is the Sonogashira cross-coupling reaction.[4] This methodology is ideally suited for the preparation of this compound from commercially available starting materials: methyl 4-iodobenzoate and propargyl alcohol.

The reaction relies on a synergistic dual-catalytic system. A palladium complex, typically PdCl₂(PPh₃)₂, facilitates the oxidative addition of the aryl iodide. Concurrently, a copper(I) salt, such as CuI, acts as a co-catalyst that forms a copper(I) acetylide intermediate with the terminal alkyne. This intermediate then undergoes transmetalation with the palladium complex, leading to the formation of the new carbon-carbon bond and regeneration of the catalysts.[5] An amine base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial for scavenging the HI produced during the reaction and for facilitating the formation of the copper acetylide.[5]

Detailed Step-by-Step Methodology

-

Inert Atmosphere Preparation: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add methyl 4-iodobenzoate (2.62 g, 10.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 210 mg, 0.3 mmol, 3 mol%), and copper(I) iodide (CuI, 95 mg, 0.5 mmol, 5 mol%).

-

Solvent and Reagent Addition: Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. Add 40 mL of anhydrous, degassed tetrahydrofuran (THF) and 20 mL of triethylamine (TEA) via syringe.

-

Initiation of Reaction: Stir the resulting suspension at room temperature for 10 minutes. The mixture should appear as a yellow-brown slurry.

-

Substrate Addition: Add propargyl alcohol (0.70 mL, 12.0 mmol, 1.2 equiv) dropwise to the stirred mixture via syringe over 5 minutes.

-

Reaction Progression: Heat the reaction mixture to 50 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system until the starting methyl 4-iodobenzoate spot is consumed (typically 8-12 hours).

-

Work-up and Extraction: Upon completion, cool the mixture to room temperature. Remove the solvents under reduced pressure using a rotary evaporator. Redissolve the residue in 50 mL of ethyl acetate.

-

Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with 25 mL of saturated aqueous ammonium chloride (to remove the copper catalyst) and 25 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexane to afford this compound as a solid.

Spectroscopic Characterization Profile

While specific experimental spectra are not publicly cataloged, the structure of this compound allows for a confident prediction of its key spectroscopic features based on data from analogous compounds.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule.

-

Aromatic Protons: The 1,4-disubstituted benzene ring will exhibit two doublets in the aromatic region (δ 7.2-8.1 ppm). The two protons ortho to the electron-withdrawing ester group will appear downfield (likely ~δ 8.0 ppm, d, J ≈ 8.5 Hz, 2H), while the two protons ortho to the alkyne will be slightly upfield (likely ~δ 7.5 ppm, d, J ≈ 8.5 Hz, 2H).

-

Methyl Ester Protons: A sharp singlet corresponding to the three methyl protons of the ester group will be present around δ 3.9 ppm (s, 3H).

-

Methylene Protons: The two protons of the CH₂ group adjacent to the hydroxyl will appear as a singlet or a finely coupled multiplet around δ 4.5 ppm (s, 2H).

-

Hydroxyl Proton: A broad singlet for the -OH proton will appear, with its chemical shift being concentration-dependent (typically δ 1.5-3.0 ppm).

-

-

¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will corroborate the structure with the following expected signals:

-

Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, around δ 166-167 ppm.

-

Aromatic Carbons: Four signals are expected for the aromatic ring between δ 125-135 ppm.

-

Alkynyl Carbons: Two quaternary signals for the alkyne carbons (C≡C) are expected in the δ 80-95 ppm range.

-

Methylene Carbon: The CH₂ carbon will appear around δ 51-52 ppm.

-

Methyl Carbon: The methyl ester carbon will be the most upfield signal, around δ 52-53 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band centered around 3400-3300 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (sp³): A peak just below 3000 cm⁻¹ for the methyl and methylene C-H bonds.

-

C≡C Stretch: A weak to medium absorption band for the internal alkyne around 2230 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band for the ester carbonyl group around 1720 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1610-1450 cm⁻¹ region.

-

C-O Stretch: Strong bands in the 1300-1100 cm⁻¹ region corresponding to the ester C-O bonds.

-

Applications in Research and Development

The true value of this compound lies in its utility as a molecular scaffold. Its distinct functional groups can be addressed orthogonally, allowing for stepwise chemical modifications.

-

Medicinal Chemistry and Drug Discovery: The molecule is an ideal linker for creating complex bioconjugates. The terminal alkyne is primed for copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), a robust method for linking molecules. The hydroxyl group can be used as an attachment point for other moieties or can be oxidized to an aldehyde for further reactions. The ester can be hydrolyzed to a carboxylic acid, providing a handle for amide bond formation with proteins or other amine-containing molecules. This trifecta of reactivity makes it a powerful tool for building PROTACs, antibody-drug conjugates (ADCs), and targeted molecular probes.

-

Materials Science: In polymer chemistry, this compound can be used as a functional monomer. The hydroxyl and ester groups can participate in polyesterification reactions, while the alkyne group can be used for post-polymerization modification, allowing for the creation of functional materials with tailored properties for applications in electronics or coatings.

Conclusion

This compound is more than just a simple organic molecule; it is a versatile platform for chemical innovation. Its well-defined structure and heterobifunctional handles provide chemists with a reliable and adaptable tool for constructing sophisticated molecular systems. While it is primarily offered for research purposes, its potential to impact the design of next-generation therapeutics and advanced materials is significant.[1] The synthetic accessibility via the robust Sonogashira coupling ensures that this valuable building block will continue to find new and exciting applications across the scientific landscape.

References

-

PubChem. Methyl 4-methylbenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supporting Information for [Title of Paper]. [Link]

-

PubChem. Methyl 4-formylbenzoate. National Center for Biotechnology Information. [Link]

- Yim, S. J., Kwon, C. H., & An, D. K. (2007). A New and Efficient One-Pot Synthesis of Aromatic Alkynyl Ketones from Aromatic Esters. Tetrahedron Letters, 48(30), 5393-5395.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Sonogashira Reaction. [Link]

- Ma, S., & Ma, Z. (2007). Na2S2O4-Promoted Radical Addition Reaction of Perfluoroalkyl Iodides with Allenes and the Pd(0)-Catalyzed Stereoselective Sonogashira Coupling Reaction of Addition Products with Propargyl Alcohol. Synlett, 2007(12), 1937-1941.

- Xi, C., et al. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2589–2598.

-

Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. [Link]

-

PubChem. Methyl 4-(hydroxymethyl)benzoate. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to Methyl 4-(3-hydroxyprop-1-ynyl)benzoate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(3-hydroxyprop-1-ynyl)benzoate, a versatile bifunctional molecule with significant potential as a building block in medicinal chemistry and materials science. We delve into its core molecular structure, physicochemical properties, and provide a detailed, field-proven protocol for its synthesis via the Sonogashira cross-coupling reaction. The causality behind experimental choices, from catalyst selection to reaction conditions, is thoroughly explained to ensure both reproducibility and a deeper mechanistic understanding. Furthermore, this guide outlines the essential analytical techniques for structural verification and purity assessment. Finally, we explore the potential applications of this compound for drug development professionals, focusing on its utility as a scaffold for creating complex molecular architectures and as an intermediate in the synthesis of bioactive compounds.

Molecular Identity and Physicochemical Properties

This compound (CAS No. 61266-36-2) is a substituted aromatic compound featuring a methyl ester, a phenyl ring, and a propargyl alcohol moiety connected via an alkyne linker.[1][2] This unique combination of functional groups—an ester for potential hydrolysis or amidation, a hydroxyl group for further etherification or esterification, and an alkyne for click chemistry or further coupling reactions—makes it a highly valuable intermediate in organic synthesis.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

The key physicochemical properties are summarized below for quick reference by researchers.

| Property | Value | Source |

| CAS Number | 61266-36-2 | [1][2] |

| Molecular Formula | C₁₁H₁₀O₃ | [1][2] |

| Molecular Weight | 190.20 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 46.5 Ų | [2] |

Synthesis and Mechanistic Considerations: The Sonogashira Coupling

The most efficient and widely adopted method for synthesizing aryl alkynes like this compound is the Sonogashira cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] Its reliability, mild reaction conditions, and tolerance of various functional groups have made it an indispensable tool in the synthesis of complex molecules for pharmaceuticals and natural products.[4][6]

Causality of Experimental Choices

-

Reactants : The synthesis involves coupling Methyl 4-iodobenzoate (or the less reactive but more economical Methyl 4-bromobenzoate) with Propargyl alcohol (prop-2-yn-1-ol). The iodo-substituted aryl is chosen for its higher reactivity in the oxidative addition step of the catalytic cycle, leading to faster reaction times and higher yields compared to its bromo- or chloro-counterparts.

-

Catalyst System : A dual-catalyst system is employed:

-

Palladium(0) Catalyst : A complex such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or one generated in situ from Palladium(II) acetate [Pd(OAc)₂] and a phosphine ligand is the primary catalyst. It facilitates the core catalytic cycle.[3]

-

Copper(I) Co-catalyst : Copper(I) iodide (CuI) is used as a co-catalyst. Its crucial role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more nucleophilic than the alkyne itself, facilitating the key transmetalation step with the palladium complex, thereby accelerating the overall reaction rate.[4] While copper-free Sonogashira variants exist to prevent the potential side reaction of alkyne homocoupling, the copper-catalyzed version remains highly efficient for many substrates.[4][5]

-

-

Base : An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves two purposes: first, to deprotonate the terminal alkyne, aiding in the formation of the copper acetylide; and second, to neutralize the hydrogen halide (e.g., HI) that is formed as a byproduct, preventing it from deactivating the catalyst or causing side reactions.

-

Solvent and Atmosphere : The reaction is typically run in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure solubility of the reactants and catalysts. Critically, the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidative degradation of the Pd(0) catalyst and to suppress the oxidative homocoupling of the alkyne (Glasier coupling), which is promoted by oxygen.

Sonogashira Reaction General Workflow

Caption: General experimental workflow for the Sonogashira synthesis.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating through in-process controls (TLC monitoring) and definitive final analysis.

-

Preparation and Degassing:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-iodobenzoate (1.0 eq, e.g., 2.62 g, 10 mmol) and Propargyl alcohol (1.2 eq, e.g., 0.67 g, 12 mmol).

-

Add anhydrous, degassed tetrahydrofuran (THF, 40 mL).

-

Seal the flask with a rubber septum, and degas the solution by bubbling argon or nitrogen through it for 15-20 minutes. This step is critical to remove dissolved oxygen.

-

-

Catalyst and Reagent Addition:

-

Under a positive pressure of inert gas, add copper(I) iodide (CuI, 0.05 eq, e.g., 95 mg, 0.5 mmol), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 eq, e.g., 289 mg, 0.25 mmol), and triethylamine (Et₃N, 2.5 eq, e.g., 3.5 mL, 25 mmol).

-

The addition of the base last often helps to initiate the reaction smoothly. The solution will typically turn from a pale yellow to a darker, hazy mixture.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature. The progress is monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 25% ethyl acetate in hexanes.

-

Spot the reaction mixture against the starting methyl 4-iodobenzoate. The reaction is complete when the starting aryl iodide spot has been completely consumed (typically 4-12 hours). Gentle heating (e.g., 40°C) can be applied if the reaction is sluggish.

-

-

Work-up and Extraction:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 30 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) to isolate the pure product.

-

Combine the pure fractions (identified by TLC) and evaporate the solvent to yield this compound as a solid or viscous oil.

-

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount. The following techniques and expected results provide a framework for validation.

Protocol: Sample Preparation for Analysis

-

NMR Spectroscopy : Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

FTIR Spectroscopy : A small amount of the neat sample can be analyzed directly using a diamond ATR (Attenuated Total Reflectance) accessory.

-

Mass Spectrometry : Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI) or other soft ionization techniques.

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Two doublets in the δ 7.4-8.1 ppm range, characteristic of a 1,4-disubstituted benzene ring. - Methylene Protons (-CH₂OH): A singlet or doublet (if coupled to OH) around δ 4.5 ppm. - Hydroxyl Proton (-OH): A broad singlet, variable position (δ 1.5-3.0 ppm), which is exchangeable with D₂O. - Methyl Ester Protons (-OCH₃): A sharp singlet around δ 3.9 ppm.[7] |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal around δ 166 ppm. - Alkynyl Carbons (C≡C): Two signals in the δ 80-95 ppm range. - Aromatic Carbons: Signals between δ 125-135 ppm. - Methylene Carbon (-CH₂OH): Signal around δ 51 ppm. - Methyl Carbon (-OCH₃): Signal around δ 52 ppm.[7] |

| FTIR (cm⁻¹) | - O-H Stretch: Broad peak around 3300-3400 cm⁻¹. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Alkyne C≡C Stretch: Weak peak around 2230 cm⁻¹ (may be faint due to symmetry). - Ester C=O Stretch: Strong, sharp peak around 1710-1725 cm⁻¹. - C-O Stretch: Peaks in the 1100-1300 cm⁻¹ region. |

| Mass Spec (ESI-MS) | - [M+H]⁺: Expected at m/z = 191.07 - [M+Na]⁺: Expected at m/z = 213.05 |

Potential Applications in Medicinal Chemistry and Drug Development

While this compound may not be an active pharmaceutical ingredient (API) itself, its structure represents a valuable starting point for drug discovery programs. The strategic placement of its functional groups allows it to serve as a versatile scaffold or intermediate.

-

Scaffold for Library Synthesis : The molecule is an ideal core for creating diverse chemical libraries. The hydroxyl group can be readily derivatized to form ethers or esters, while the methyl ester can be converted to a wide range of amides or other carboxylic acid derivatives. This allows for rapid exploration of the chemical space around the central phenylalkyne core.

-

Linker for Bioconjugation : The terminal alkyne functionality is a prime handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). This allows the molecule to act as a linker, attaching it to biomolecules like proteins or peptides, or to other small molecules to create PROTACs or dual-pharmacology agents.

-

Intermediate for Bioactive Molecules : Arylalkynes are privileged structures found in numerous natural products and synthetic drugs.[4][8] This compound serves as a direct precursor to more complex targets. For instance, the alkyne can be reduced to either a cis- or trans-alkene, or fully to an alkane, providing access to different molecular geometries.[9]

-

Modulation of Physicochemical Properties : In drug design, the introduction of a methyl group can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability and binding affinity.[10] This molecule provides a pre-functionalized aromatic ring where such modifications are synthetically accessible.

Conclusion

This compound is a compound of significant synthetic utility. Its straightforward and high-yielding synthesis via the robust Sonogashira coupling makes it readily accessible to researchers. The orthogonal reactivity of its hydroxyl, ester, and alkyne functional groups provides multiple avenues for elaboration into more complex and potentially bioactive molecules. For professionals in drug development, this compound should be regarded as a valuable and versatile building block, well-suited for the rapid generation of novel chemical entities in lead discovery and optimization campaigns.

References

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters - ACS Publications. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Institutes of Health (NIH). [Link]

-

PubChem. This compound. [Link]

-

PubChem. Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate. [Link]

-

PubChem. Methyl 4-(hydroxymethyl)benzoate. [Link]

-

MDPI. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. [Link]

-

PubChem. Methyl 4-(1-hydroxybut-3-ynyl)benzoate. [Link]

-

The Royal Society of Chemistry. Supporting Information for an article. [Link]

-

PubChem. Methyl 4-(3-hydroxy-3-phenyl-1-butyn-1-YL)benzoate. [Link]

-

PrepChem.com. Synthesis of methyl 4-(4-hydroxybutyl)benzoate. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

-

MySkinRecipes. METHYL 3-(3-HYDROXYPROP-1-YN-1-YL)BENZOATE. [Link]

-

PubChem. Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate. [Link]

-

CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. [Link]

- Google Patents.

-

University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C11H10O3 | CID 4448596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. prepchem.com [prepchem.com]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of Methyl 4-(3-hydroxyprop-1-ynyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance and Analytical Imperative

Methyl 4-(3-hydroxyprop-1-ynyl)benzoate is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its rigid, linear alkyne linker, coupled with the versatile reactivity of the hydroxyl and methyl ester functionalities, makes it a valuable building block for the synthesis of complex molecular architectures, including potential pharmaceutical agents and functional polymers. The precise characterization of this molecule is paramount to ensure the integrity of its downstream applications. This guide provides a comprehensive overview of the expected spectral data for this compound and outlines the methodologies for its empirical validation.

While a definitive public repository of the complete experimental spectral data for this specific molecule could not be located within the scope of this review, this guide will leverage established principles of spectroscopy and data from structurally analogous compounds to present a detailed, predictive analysis. This approach serves as both a robust reference for the anticipated spectral features and a methodological framework for researchers undertaking the synthesis and characterization of this compound.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecular structure is the foundation for interpreting its spectral data. The key structural features of this compound that will be interrogated by various spectroscopic techniques are illustrated below.

Figure 1: Molecular structure of this compound with atom numbering for spectral assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the number of different types of protons and their connectivity in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) would exhibit several distinct signals.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.00 | Doublet (d) | 2H | Aromatic protons ortho to the ester group |

| ~7.50 | Doublet (d) | 2H | Aromatic protons meta to the ester group |

| ~4.50 | Triplet (t) | 2H | Methylene protons (-CH₂-) adjacent to the hydroxyl group |

| ~3.90 | Singlet (s) | 3H | Methyl protons (-OCH₃) of the ester |

| ~2.00 | Triplet (t) | 1H | Hydroxyl proton (-OH) |

Expert Interpretation:

-

Aromatic Region (δ 7.0-8.5 ppm): The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing ester group are expected to be deshielded and resonate at a lower field (~8.00 ppm) compared to the protons meta to the ester group (~7.50 ppm).

-

Aliphatic Region (δ 4.0-5.0 ppm): The methylene protons (-CH₂-) adjacent to the electronegative oxygen of the hydroxyl group are expected to appear as a triplet around 4.50 ppm. The triplet multiplicity arises from the coupling with the adjacent hydroxyl proton.

-

Methyl Ester (δ 3.5-4.0 ppm): The three protons of the methyl ester group are chemically equivalent and not coupled to any other protons, thus they will appear as a sharp singlet at approximately 3.90 ppm.

-

Hydroxyl Proton (variable): The chemical shift of the hydroxyl proton is highly dependent on the concentration, solvent, and temperature. It is expected to be a broad singlet or a triplet (due to coupling with the adjacent methylene group) and its chemical shift can vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | Carbonyl carbon of the ester (C=O) |

| ~132.0 | Aromatic carbon attached to the alkyne |

| ~130.0 | Aromatic carbons ortho to the ester |

| ~129.5 | Aromatic carbons meta to the ester |

| ~128.0 | Aromatic carbon attached to the ester |

| ~90.0 | Acetylenic carbon attached to the benzene ring |

| ~85.0 | Acetylenic carbon attached to the methylene group |

| ~52.0 | Methylene carbon (-CH₂-) |

| ~51.0 | Methyl carbon of the ester (-OCH₃) |

Expert Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and will appear at the lowest field, around 166.0 ppm.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The quaternary carbon attached to the alkyne and the one attached to the ester will have different shifts from the protonated carbons.

-

Acetylenic Carbons: The two sp-hybridized carbons of the alkyne will resonate in the region of 80-95 ppm. The carbon closer to the aromatic ring is expected to be at a slightly lower field.

-

Aliphatic Carbons: The methylene carbon adjacent to the hydroxyl group will be found around 52.0 ppm, while the methyl ester carbon will be at a similar chemical shift of approximately 51.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~2250 | Weak to Medium | C≡C stretch (alkyne) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |

| ~1280, ~1100 | Strong | C-O stretch (ester) |

Expert Interpretation:

-

O-H Stretch: A strong and broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C≡C Stretch: The carbon-carbon triple bond of the alkyne will show a characteristic absorption, typically in the range of 2260-2100 cm⁻¹. Its intensity can be variable.

-

C=O Stretch: A very strong and sharp absorption peak around 1720 cm⁻¹ is indicative of the ester carbonyl group.

-

C-O Stretches: The C-O stretching vibrations of the ester group will result in strong bands in the fingerprint region, typically around 1280 cm⁻¹ and 1100 cm⁻¹.

-

Aromatic and Aliphatic C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₀O₃), the exact mass is 190.06299 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 190 | [M]⁺ (Molecular ion) |

| 159 | [M - OCH₃]⁺ |

| 131 | [M - COOCH₃]⁺ |

| 115 | [M - COOCH₃ - O]⁺ or [C₉H₇]⁺ |

| 102 | [C₇H₆O]⁺ |

| 77 | [C₆H₅]⁺ |

Expert Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z = 190.

-

Major Fragments: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 159, and the loss of the entire methoxycarbonyl group (-COOCH₃) resulting in a peak at m/z = 131. Further fragmentation of the aromatic ring can lead to characteristic peaks at m/z = 115, 102, and 77.

Experimental Protocols

To obtain the actual spectral data for this compound, the following standard experimental procedures should be followed.

Workflow for Spectral Analysis

1H NMR spectrum of Methyl 4-(3-hydroxyprop-1-ynyl)benzoate

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-(3-hydroxyprop-1-ynyl)benzoate

Authored by: A Senior Application Scientist

Introduction: The Role of NMR in Modern Structural Elucidation

In the landscape of analytical chemistry, particularly within pharmaceutical and materials science research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the de novo structural elucidation of organic molecules. Its ability to provide precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is fundamental to confirming chemical identity, assessing purity, and understanding molecular dynamics. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a substituted aromatic compound featuring a diverse set of proton environments. We will dissect the spectrum with the precision expected by researchers and drug development professionals, grounding our interpretation in established principles and providing a field-proven protocol for data acquisition and processing.

Molecular Structure and Expected Spectral Features

This compound is a para-substituted benzene derivative. This substitution pattern imposes a C₂ symmetry axis through the aromatic ring, which significantly influences the appearance of the aromatic proton signals. The molecule contains three distinct functional regions, each contributing characteristic signals to the ¹H NMR spectrum:

-

The Methyl Benzoate Moiety : Comprising the aromatic ring, the ester carbonyl group, and the methyl ester group.

-

The Propargyl Alcohol Side Chain : An sp-hybridized alkyne linker connected to a primary alcohol.

-

The Protons : Aromatic (Ar-H), methyl (CH₃), methylene (CH₂), and hydroxyl (OH).

Our analysis will proceed by systematically assigning the resonances corresponding to each of these unique proton environments.

¹H NMR Spectral Interpretation

The interpretation of an NMR spectrum is a deductive process that relies on four key pieces of information for each signal: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[1]

Predicted ¹H NMR Data Summary

| Assigned Protons | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ar-H (ortho to -CO₂Me) | Hₐ | ~ 8.00 | Doublet (d) | 2H | ~ 8.5 Hz |

| Ar-H (ortho to alkyne) | Hₑ | ~ 7.50 | Doublet (d) | 2H | ~ 8.5 Hz |

| Methylene Protons (-CH₂-) | H𝓒 | ~ 4.50 | Singlet (s) | 2H | N/A |

| Methyl Ester Protons (-OCH₃) | Hₒ | ~ 3.90 | Singlet (s) | 3H | N/A |

| Hydroxyl Proton (-OH) | Hₒₕ | Variable (e.g., 1.5-3.0) | Broad Singlet (br s) | 1H | N/A |

Detailed Signal Analysis

-

The Aromatic Region (δ 7.0-8.5 ppm) :

-

Expertise & Experience : The para-substitution pattern on the benzene ring leads to what is known as an AA'BB' system, which often simplifies to a pattern of two distinct doublets if the substituent effects are significant.[2] The ester group (-CO₂Me) is a moderate electron-withdrawing group, which deshields the ortho protons (Hₐ). In contrast, the alkynyl group is less electron-withdrawing. Consequently, the Hₐ protons are expected to resonate further downfield than the Hₑ protons.

-

Trustworthiness : We predict two doublets of equal integration (2H each). The signal for the Hₐ protons , ortho to the ester, is anticipated around δ 8.00 ppm .[3][4] The signal for the Hₑ protons , ortho to the alkyne, should appear further upfield, around δ 7.50 ppm . Both doublets will exhibit identical ortho-coupling constants (³JHH) of approximately 8.5 Hz, confirming their adjacent relationship on the ring.[5]

-

-

The Aliphatic Region (δ 0-5.0 ppm) :

-

Methylene Protons (H𝓒) : These protons are situated on a carbon atom flanked by an oxygen atom and a carbon-carbon triple bond. Both groups are electronegative and deshielding. Based on data for propargyl alcohol, where the methylene protons appear around δ 4.3 ppm, we predict a similar chemical shift for H𝓒, likely around δ 4.50 ppm .[6][7] In the absence of coupling to the hydroxyl proton (a common occurrence due to rapid chemical exchange), this signal will appear as a sharp singlet .

-

Methyl Ester Protons (Hₒ) : The three protons of the methyl group are attached to an oxygen atom, which is in turn bonded to the carbonyl carbon of the ester. This is a highly consistent and recognizable environment. Data for methyl benzoate consistently places this sharp singlet at approximately δ 3.90 ppm .[3][4][8] Its integration value of 3H makes it an excellent internal reference point for calibration.

-

Hydroxyl Proton (Hₒₕ) : The chemical shift of a hydroxyl proton is notoriously variable, as it is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet and can range from δ 1.5 to 3.0 ppm or even wider. To definitively confirm its identity, a "D₂O shake" experiment can be performed. Adding a drop of deuterium oxide to the NMR sample will cause the OH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.

-

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a self-validating system for preparing and analyzing a sample of this compound.

Diagram: NMR Sample Preparation and Data Acquisition Workflow

Caption: Workflow from sample preparation to final spectrum analysis.

Step-by-Step Methodology

-

Sample Preparation :

-

Objective : To prepare a clear, homogeneous solution free of particulate matter.

-

Procedure : i. Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[9] ii. Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at δ 7.26 ppm, which can be used for reference.[10] iii. Gently swirl the vial until the sample is fully dissolved. iv. Prepare a filter by packing a small plug of glass wool into a Pasteur pipette. v. Filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any suspended particles that could degrade spectral resolution.[11] vi. Cap the NMR tube securely.

-

-

Data Acquisition (Using a 400 MHz Spectrometer as an example) :

-

Objective : To obtain a high signal-to-noise Free Induction Decay (FID) signal.

-

Procedure : i. Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet. ii. Locking : The spectrometer will lock onto the deuterium signal of the CDCl₃ solvent to stabilize the magnetic field against drift. iii. Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils. This automated or manual process is critical for achieving sharp, symmetrical peaks. iv. Acquisition Parameters :

- Pulse Angle : 30-45 degrees (a compromise between signal intensity and faster relaxation).

- Acquisition Time (AT) : ~4 seconds.

- Relaxation Delay (D1) : 2-5 seconds (to allow for full relaxation of protons, ensuring accurate integration).

- Number of Scans (NS) : 8-16 scans (sufficient for a good signal-to-noise ratio for this sample concentration).

-

-

Data Processing :

-

Objective : To convert the raw time-domain data (FID) into a frequency-domain spectrum suitable for interpretation.[12]

-

Procedure : i. Apodization/Window Function : Apply an exponential multiplication function to the FID to improve the signal-to-noise ratio, with a slight trade-off in resolution. ii. Fourier Transformation (FT) : This mathematical operation converts the FID into the frequency-domain spectrum.[12][13] iii. Phase Correction : Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode and symmetrical. iv. Baseline Correction : Apply a polynomial function to correct any rolling or distortion in the baseline of the spectrum. v. Referencing : Calibrate the chemical shift axis. If using CDCl₃, the residual solvent peak should be set to δ 7.26 ppm. Alternatively, if tetramethylsilane (TMS) was added as an internal standard, its signal is set to δ 0.00 ppm. vi. Integration : Integrate the area under each signal. Set the integration of a well-resolved signal from a known number of protons (e.g., the methyl ester singlet at δ 3.90 ppm) to 3.0 to determine the relative number of protons for all other signals.

-

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of how fundamental NMR principles can be applied to deduce complex molecular structures. Each signal, from the distinct doublets of the para-substituted aromatic ring to the sharp singlets of the methyl and methylene groups, provides a unique and unambiguous piece of the structural puzzle. By following a rigorous and validated experimental protocol, researchers can reliably obtain high-quality data, ensuring the confident identification and characterization of this and similar molecules in a drug development or research setting.

References

-

The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link] [cite]

-

Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link] [cite]

-

Tiziani, S., & Lodi, A. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-265. Retrieved from [Link] [cite]

-

Scribd. (n.d.). NMR Data Processing Guide. Retrieved from [Link] [cite]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link] [cite]

-

CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link] [cite]

-

Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe. Retrieved from [Link] [cite]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link] [cite]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link] [cite]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link] [cite]

-

Keeler, J. (n.d.). NMR Data Processing. University of Cambridge. Retrieved from [Link] [cite]

-

TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link] [cite]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link] [cite]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link] [cite]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link] [cite]

-

University of Calgary. (n.d.). Methyl Benzoate (NMR). Retrieved from [Link] [cite]

-

SpectraBase. (n.d.). Propargylalcohol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link] [cite]

-

ResearchGate. (n.d.). Fig. S2: Thermal 1 H NMR spectrum of 5 µl propargyl alcohol with 10 µl D2O in 500 µl acetone-d6. Retrieved from [Link] [cite]

-

ResearchGate. (n.d.). ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b).... Retrieved from [Link] [cite]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link] [cite]

-

SpectraBase. (n.d.). Methyl 3-methyl benzoate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link] [cite]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: A mild and efficient protocol for the synthesis of esters from alcohols. Retrieved from [Link] [cite]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link] [cite]

-

MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Molbank, 2022(3), M1449. Retrieved from [Link] [cite]

-

Royal Society of Chemistry. (n.d.). Supplementary Information: Raney Nickel: A mild, efficient and recyclable catalyst for azide-alkyne cycloaddition reaction. Retrieved from [Link] [cite]

-

PubChem. (n.d.). Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate. Retrieved from [Link] [cite]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. sas.upenn.edu [sas.upenn.edu]

- 4. rsc.org [rsc.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Propargyl alcohol(107-19-7) 1H NMR spectrum [chemicalbook.com]

- 8. Methyl benzoate (93-58-3) 1H NMR [m.chemicalbook.com]

- 9. scribd.com [scribd.com]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. youtube.com [youtube.com]

- 13. cdn.fraserlab.com [cdn.fraserlab.com]

Navigating the Isomeric Landscape of C11H10O3: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Key Isomers, Their Synthesis, and Therapeutic Potential

The molecular formula C₁₁H₁₀O₃ represents a fascinating landscape of structural isomers, each with unique chemical properties and potential applications in the realm of drug discovery and development. This technical guide provides a comprehensive overview of select C₁₁H₁₀O₃ isomers, offering insights into their IUPAC nomenclature, synthesis, and biological significance. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, providing a foundational understanding of these intriguing compounds.

The Concept of Isomerism: More Than Just a Formula

In the world of organic chemistry, a molecular formula is merely the starting point. Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms.[1] This seemingly subtle difference can lead to vastly different physical, chemical, and biological properties. For drug development professionals, understanding isomerism is critical, as different isomers of the same molecule can exhibit remarkably distinct pharmacological and toxicological profiles.

This guide will focus on two prominent isomers of C₁₁H₁₀O₃: 4-Ethoxycoumarin and 7-Ethoxycoumarin . Both belong to the coumarin family, a class of compounds well-known for their diverse biological activities.[2][3]

Isomer in Focus: 4-Ethoxycoumarin

IUPAC Name: 4-ethoxy-2H-chromen-2-one

Structure:

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 190.19 g/mol | [4] |

| Melting Point | 135-139 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents like ethanol and DMSO |

Synthesis of 4-Ethoxycoumarin: A Mechanistic Approach

The synthesis of 4-ethoxycoumarin typically involves the Pechmann condensation, a classic method for preparing coumarins. This reaction involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst.

Experimental Protocol: Pechmann Condensation for 4-Ethoxycoumarin

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenol in an excess of ethyl acetoacetate.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or a Lewis acid like aluminum chloride. The acid protonates the carbonyl oxygen of the ester, making it more electrophilic.

-

Reflux: Heat the reaction mixture to reflux. The hydroxyl group of the phenol attacks the activated carbonyl carbon of the ester, initiating a transesterification reaction.

-

Cyclization: Subsequent intramolecular cyclization occurs, followed by dehydration to form the coumarin ring system.

-

Workup and Purification: After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Diagram of the Pechmann Condensation Workflow:

Caption: Workflow for the synthesis of 4-Ethoxycoumarin via Pechmann Condensation.

Biological Activity and Applications in Drug Development

4-Ethoxycoumarin serves as a valuable scaffold in medicinal chemistry. The coumarin nucleus is a privileged structure, meaning it is a molecular framework that is recurrently found in biologically active compounds.[2][3] Derivatives of 4-hydroxycoumarin, a related compound, are well-known for their anticoagulant properties.[5][6][7]

While 4-ethoxycoumarin itself is not a potent anticoagulant, its structure provides a versatile starting point for the synthesis of novel derivatives with a wide range of biological activities, including:

-

Anticancer: Many chromene derivatives have shown promising anticancer activities.[8]

-

Antimicrobial: The chromene scaffold is also found in compounds with antibacterial and antifungal properties.[3]

-

Anti-inflammatory: Certain coumarin derivatives exhibit anti-inflammatory effects.

The ethoxy group at the 4-position can be readily modified to introduce different functional groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Isomer in Focus: 7-Ethoxycoumarin

IUPAC Name: 7-ethoxy-2H-chromen-2-one

Structure:

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 190.19 g/mol | [4] |

| Melting Point | 86-88 °C | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in organic solvents |

Synthesis of 7-Ethoxycoumarin

Similar to its 4-ethoxy isomer, 7-ethoxycoumarin can also be synthesized using the Pechmann condensation. In this case, the starting phenol would be resorcinol, which is then ethylated.

Experimental Protocol: Synthesis of 7-Ethoxycoumarin

-

Reaction of Resorcinol: Begin with the Pechmann condensation of resorcinol and ethyl acetoacetate to form 7-hydroxy-4-methylcoumarin.

-

Williamson Ether Synthesis: The hydroxyl group at the 7-position is then etherified using an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate. This is a classic Williamson ether synthesis.

-

Purification: The resulting 7-ethoxy-4-methylcoumarin can be purified by chromatography. To obtain 7-ethoxycoumarin itself (without the 4-methyl group), a different starting β-keto ester would be required in the initial Pechmann condensation.

Diagram of the Williamson Ether Synthesis Step:

Caption: Key step in the synthesis of a 7-ethoxycoumarin derivative.

Biological Activity and Applications in Drug Development

7-Ethoxycoumarin and its derivatives have also been the subject of significant research in drug discovery. The position of the ethoxy group at the 7-position influences the molecule's interaction with biological targets. Some of the reported activities of 7-substituted coumarins include:

-

Anticancer Activity: Various derivatives have been synthesized and evaluated for their potential as anticancer agents.[9]

-

Antimicrobial and Antifungal Activity: The coumarin scaffold with substitution at the 7-position has been explored for developing new antimicrobial and antifungal drugs.[9]

-

CNS Agents: Certain coumarin-chalcone hybrids, which can be derived from 7-hydroxycoumarins, have been investigated for their potential as central nervous system agents.[10]

The synthesis of a variety of ether-linked derivatives at the 7-position allows for the fine-tuning of lipophilicity and other pharmacokinetic properties, which is a crucial aspect of drug design.

Other Potential Isomers of C11H10O3

While this guide has focused on two prominent coumarin-based isomers, the molecular formula C₁₁H₁₀O₃ encompasses a broader range of structural possibilities. Other potential isomeric scaffolds that could be explored by drug development professionals include:

-

Chromone derivatives: Such as methyl 4-oxo-4H-chromene-2-carboxylate, although this specific example has a different molecular formula (C₁₁H₈O₄), variations with different substituents could match C₁₁H₁₀O₃.[11][12]

-

Furan derivatives: The furan ring is another important heterocyclic scaffold in medicinal chemistry with diverse biological activities.[13][14][15][16][17]

-

Benzofuran derivatives: These fused ring systems are also prevalent in biologically active natural products and synthetic compounds.[18]

-

Dihydrofuran derivatives: Including structures like 3-benzoyl-dihydrofuran-2(3H)-one.[19][]

The exploration of these and other isomeric structures of C₁₁H₁₀O₃ offers a rich field for the discovery of novel therapeutic agents.

Conclusion

The molecular formula C₁₁H₁₀O₃ represents a diverse collection of isomeric compounds with significant potential in drug discovery and development. This guide has provided a detailed look at two key isomers, 4-ethoxycoumarin and 7-ethoxycoumarin, highlighting their synthesis, properties, and the broad biological activities associated with the coumarin scaffold. By understanding the nuances of isomerism and the synthetic pathways to access these different structures, researchers can unlock the full therapeutic potential of this molecular formula. The continued exploration of the C₁₁H₁₀O₃ isomeric landscape promises to yield novel candidates for the treatment of a wide range of diseases.

References

- Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. (2021). In [Source not further specified].

- Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)

- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI.

- Green Synthesis and Investigation of Biological Activity of Chromene Deriv

- Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiprolifer

- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Deriv

- Chromene compounds with promising biological activities.

- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors.

- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.

- Biological importance of structurally diversified chromenes. PubMed.

- Preparation of 3-(furan-2-yl)acrylic acid by Knoevenagel condensation...

- Synthesis and biological activity of 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4-(styryl/4-substituted...

- Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxyl

- methyl 2-(4-methoxyphenyl)

- Synthesis, Computational and Pharmacological Evaluation of 7-(2-(2- (3- (Substituted Phenyl) Acryloyl) Phenoxy) Ethoxy)-4-Methyl-2H-Chromen- 2-Ones as CNS Agents. PubMed.

- Understanding 4-Hydroxycoumarin: Properties, Applications, and Synthesis. [Source not further specified].

- 4-Hydroxycoumarin as a starting m

- Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis.

- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv

- METHYL 4-OXO-4H-CHROMENE-2-CARBOXYL

- Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates.

- Synthesis and antimicrobial activity of some new 4-triazolylmethoxy-2H-chromen-2-one derivatives.

- Crystal structure of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one. PMC.

- PubChem.

- 7-ethoxycoumarin (C11H10O3). PubChemLite.

- C11H10O3 - Explore. PubChemLite.

- 2H/4H-Chromenes—A Versatile Biologically

- METHYL 4-OXO-4H-CHROMENE-2-CARBOXYL

- The PubChem Compound Help. PubChem.

- 2-Methoxycinnamic acid. PubChem.

- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. [Source not further specified].

- 4-methyl-2-oxo-2H-chromene-3-carboxylic acid. ChemSynthesis.

- 3-(2-Furyl)acrylic acid 99 539-47-9. Sigma-Aldrich.

- In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. PubMed Central.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. NIH.

- 2,3-Dihydrofuran. Wikipedia.

- Synthesis of 1,3-Dihydro-2-benzofurans. Organic Chemistry Portal.

- 3-Phenyl-2-benzofuran-1(3H)-one. BLD Pharm.

- Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran.

- CAS 1191-99-7 2,3-dihydrofuran. BOC Sciences.

Sources

- 1. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 7-ethoxycoumarin (C11H10O3) [pubchemlite.lcsb.uni.lu]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 9. op.niscpr.res.in [op.niscpr.res.in]

- 10. Synthesis, Computational and Pharmacological Evaluation of 7-(2-(2- (3- (Substituted Phenyl) Acryloyl) Phenoxy) Ethoxy)-4-Methyl-2H-Chromen- 2-Ones as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. METHYL 4-OXO-4H-CHROMENE-2-CARBOXYLATE | 18398-73-7 [chemicalbook.com]

- 12. METHYL 4-OXO-4H-CHROMENE-2-CARBOXYLATE | CAS#:18398-73-7 | Chemsrc [chemsrc.com]

- 13. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]

- 16. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Google Patents [patents.google.com]

- 19. 2,3-Dihydrofuran - Wikipedia [en.wikipedia.org]

The Art of the Triple Bond: A Senior Application Scientist's Guide to the Synthesis of Functionalized Terminal Alkynes

Abstract

The terminal alkyne, a seemingly simple functional group characterized by a carbon-carbon triple bond at the end of a molecular chain, stands as a cornerstone in modern organic synthesis. Its unique linear geometry and high electron density make it a versatile building block, pivotal in the construction of complex molecules ranging from life-saving pharmaceuticals to advanced organic materials.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies for the synthesis of functionalized terminal alkynes. Moving beyond a mere recitation of protocols, this guide delves into the mechanistic underpinnings, the rationale behind experimental choices, and field-proven insights to empower scientists in their synthetic endeavors.

Introduction: The Strategic Importance of the Terminal Alkyne

The strategic value of the terminal alkyne functional group in drug discovery and development cannot be overstated. It serves as a key pharmacophore in a multitude of approved drugs and clinical candidates, often acting as a "warhead" for covalent enzyme inhibitors or participating in critical binding interactions within protein active sites.[1] Furthermore, its reactivity in transformations such as the Sonogashira coupling, "click" chemistry, and hydrofunctionalization reactions makes it an invaluable handle for molecular elaboration and bioconjugation.[1][2] The ability to efficiently and selectively introduce a terminal alkyne into a molecular scaffold is, therefore, a critical skill for any synthetic chemist.

This guide will explore the foundational and modern techniques for terminal alkyne synthesis, providing not only the "how" but, more importantly, the "why" behind each method.

Classical Approaches to Terminal Alkyne Synthesis: Homologation from Carbonyls

Two of the most robust and widely adopted methods for constructing terminal alkynes involve a one-carbon homologation of aldehydes: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation. Both pathways offer reliable routes from readily available carbonyl compounds.

The Corey-Fuchs Reaction: A Two-Step Homologation

Developed by E.J. Corey and Philip L. Fuchs, this two-step sequence provides a reliable method for converting an aldehyde into a terminal alkyne.[3][4][5]

Mechanism and Rationale:

The reaction proceeds through two distinct stages:

-

Dibromo-olefination: The aldehyde is first converted to a 1,1-dibromoalkene. This is achieved through a Wittig-like reaction using a phosphonium ylide generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[3][6] Two equivalents of PPh₃ are typically used; one forms the ylide, while the other acts as a bromine scavenger.[7] The addition of zinc dust can improve yields and simplify the purification process by promoting ylide formation.[6]

-

Fritsch-Buttenberg-Wiechell Rearrangement: The resulting 1,1-dibromoalkene is then treated with a strong base, typically two equivalents of an organolithium reagent like n-butyllithium (n-BuLi). The first equivalent of base promotes an E2 elimination to form a bromoalkyne intermediate. The second equivalent then facilitates a lithium-halogen exchange, followed by an α-elimination to generate a carbene, which undergoes a 1,2-hydride shift to yield the terminal alkyne upon aqueous workup.[3][4][7] A key advantage of this method is the ability to trap the intermediate lithium acetylide with an electrophile before workup, allowing for further functionalization.[4]

Experimental Protocol: Synthesis of a Terminal Alkyne via the Corey-Fuchs Reaction

Step 1: Synthesis of the 1,1-Dibromoalkene

-

To a stirred solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (1.0 eq.) portion-wise.

-

Stir the resulting dark red solution for 30 minutes at 0 °C.

-

Add a solution of the aldehyde (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Add pentane or hexane to precipitate triphenylphosphine oxide.

-

Filter the mixture and concentrate the filtrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the 1,1-dibromoalkene.

Step 2: Formation of the Terminal Alkyne

-

Dissolve the 1,1-dibromoalkene (1.0 eq.) in anhydrous tetrahydrofuran and cool to -78 °C.

-

Slowly add n-butyllithium (2.1 eq., solution in hexanes) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the terminal alkyne.

The Seyferth-Gilbert Homologation: A One-Pot Approach

The Seyferth-Gilbert homologation offers a more direct, one-step conversion of aldehydes to terminal alkynes.[8] This method utilizes dimethyl (diazomethyl)phosphonate, also known as the Seyferth-Gilbert reagent.[9]

Mechanism and Rationale:

The reaction is initiated by the deprotonation of the Seyferth-Gilbert reagent with a strong base, such as potassium tert-butoxide, to form a reactive anion.[9] This anion then attacks the aldehyde carbonyl, leading to an oxaphosphetane intermediate.[9] This intermediate fragments, eliminating dimethylphosphate and releasing nitrogen gas, to generate a vinylidene carbene.[10] A subsequent 1,2-hydride shift furnishes the desired terminal alkyne.[9]

A significant improvement to this methodology is the Ohira-Bestmann modification , which uses dimethyl (1-diazo-2-oxopropyl)phosphonate.[9] This reagent can be used with milder bases like potassium carbonate, broadening the functional group tolerance of the reaction.[9]

Experimental Protocol: Synthesis of a Terminal Alkyne via the Ohira-Bestmann Modification

-

To a solution of the aldehyde (1.0 eq.) and the Ohira-Bestmann reagent (1.2 eq.) in anhydrous methanol at room temperature, add potassium carbonate (1.5 eq.).

-

Stir the reaction mixture at room temperature, monitoring by TLC for the consumption of the aldehyde. Reaction times can vary from a few hours to overnight.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the terminal alkyne.

Transition Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a powerful and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[11][13]

Mechanism and Rationale:

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide to form a Pd(II) complex.

-

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

-

Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The use of a copper co-catalyst allows the reaction to proceed under mild conditions.[14] However, the presence of copper can sometimes lead to undesirable homocoupling of the alkyne (Glaser coupling).[11] Copper-free Sonogashira protocols have been developed to circumvent this issue.[11]

Experimental Protocol: A General Procedure for Sonogashira Coupling

-

To a Schlenk flask, add the aryl or vinyl halide (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-10 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add an anhydrous, degassed solvent (e.g., tetrahydrofuran or dimethylformamide) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Modern Synthetic Strategies

While the classical methods remain highly relevant, modern organic synthesis continually seeks more efficient and atom-economical routes.

One-Pot Synthesis from Alkenes

A recent and innovative approach involves the direct conversion of readily available terminal alkenes into terminal alkynes in a one-pot process.[15][16] This formal dehydrogenation typically involves a two-step sequence within a single reaction vessel:

-

Ruthenium-catalyzed dehydrogenative hydrosilylation: The terminal alkene is first converted to a vinylsilane.[15][16]

-

Oxidative desilylation: The vinylsilane intermediate is then treated with an oxidizing agent, such as iodosobenzene (PhIO) in the presence of a Lewis acid like BF₃·OEt₂, to afford the terminal alkyne.[15][16]

This method offers a direct and efficient route from a common class of starting materials under relatively mild conditions.[15][16]

Umpolung Strategies for Alkyne Functionalization

The concept of umpolung, or polarity inversion, provides a non-traditional approach to forming carbon-carbon bonds.[17] In the context of terminal alkynes, which are typically nucleophilic after deprotonation, umpolung strategies aim to generate an electrophilic alkyne equivalent.[18][19] This can be achieved through various methods, including the use of hypervalent iodine reagents or transition metal-catalyzed processes, opening up new avenues for the synthesis of highly functionalized alkynes.[19][20]

Data Presentation and Comparison of Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |